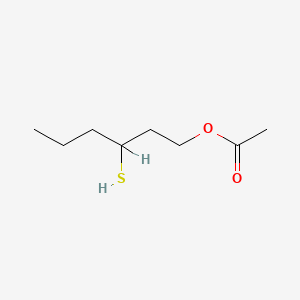

3-Mercaptohexyl acetate

Description

3-Mercaptohexyl acetate (3MHA) is a sulfur-containing volatile thiol critical to the aroma profiles of wines, particularly Sauvignon Blanc, and other beverages such as passion fruit wine and cannabis. It is characterized by a potent tropical fruit aroma, often described as passion fruit, grapefruit, or citrus . Structurally, 3MHA is the acetylated derivative of 3-mercaptohexanol (3MH), formed via yeast-mediated acetylation during fermentation . Its detection threshold is exceptionally low (0.004 μg/L), contributing to its outsized sensory impact even at trace concentrations .

Properties

CAS No. |

145937-71-9 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

[(3R)-3-sulfanylhexyl] acetate |

InChI |

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

JUCARGIKESIVLB-MRVPVSSYSA-N |

SMILES |

CCCC(CCOC(=O)C)S |

Isomeric SMILES |

CCC[C@H](CCOC(=O)C)S |

Canonical SMILES |

CCCC(CCOC(=O)C)S |

boiling_point |

186.00 °C. @ 760.00 mm Hg |

density |

0.991-0.996 |

physical_description |

clear liquid |

solubility |

284.5 mg/L @ 25 °C (est) insoluble in water; soluble in ethanol and heptane |

Origin of Product |

United States |

Preparation Methods

3-Mercaptohexyl acetate can be synthesized through the esterification of 3-mercaptohexanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

3-Mercaptohexyl acetate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-mercaptohexanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Contribution to Beer Aroma

Research indicates that 3MHA is formed during the fermentation of beer, particularly from precursors such as 3-mercaptohexan-1-ol (3MH). The presence of 3MHA significantly influences the aroma profile of beer, contributing to desirable fruity and floral notes. A study by Kishimoto et al. (2008) examined the behavior of 3MHA during brewing processes, revealing that it peaks at early fermentation stages, thus emphasizing its importance in developing beer aroma .

Yeast Strain Selection

The selection of yeast strains capable of efficiently converting 3MH to 3MHA is a strategic approach employed by brewers to enhance the aromatic qualities of their products. This conversion can be optimized through specific yeast strains, leading to increased levels of 3MHA in the final beer product .

Aroma Enhancement in Sauvignon Blanc Wines

In winemaking, particularly with Sauvignon Blanc, 3MHA has been identified as a key contributor to the wine's aromatic complexity. Studies have shown that the concentration of 3MHA varies significantly between different wine production methods and grape cultivars. For instance, research highlighted that 3MHA levels decreased from free-run to heavily pressed wines, suggesting that pressing techniques can affect thiol retention .

Sensory Evaluation

The sensory evaluation of wines enriched with 3MHA has demonstrated its ability to enhance fruity aromas, making it a sought-after compound for winemakers aiming to improve the overall quality and marketability of their wines .

Health and Safety Considerations

While 3MHA is primarily recognized for its positive contributions to flavor and aroma, it is essential to consider any potential health implications associated with its consumption. Current research indicates that there are no significant health risks linked specifically to 3MHA when consumed in typical dietary amounts found in beverages .

Data Tables

Brewing Case Study: Asahi Breweries

A study conducted by Asahi Breweries explored the dynamics of thiol compounds during brewing processes. The findings indicated that optimizing fermentation conditions could lead to higher concentrations of desirable thiols like 3MHA, thereby enhancing the beer's overall sensory profile .

Winemaking Case Study: Marlborough Sauvignon Blanc

In a detailed analysis of Marlborough Sauvignon Blanc wines, researchers quantified volatile thiols including 3MHA using advanced gas chromatography techniques. The study revealed significant variations in thiol concentrations based on vineyard practices and grape handling methods .

Mechanism of Action

The mechanism of action of 3-mercaptohexyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.

Comparison with Similar Compounds

Analytical Challenges

- Detection : Gas chromatography–mass spectrometry (GC-MS) and solid-phase microextraction (SPME) are standard for quantifying 3MHA and analogs, though its volatility necessitates careful sample handling .

Q & A

Q. What analytical methods are most effective for quantifying trace levels of 3MHA in wine and fermented beverages?

- Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography–negative chemical ionization mass spectrometry (GC-NCI/MS) is widely used due to its sensitivity (detection limits at ng/L levels) and minimal matrix interference. On-fibre derivatization with pentafluorobenzyl bromide enhances thiol recovery, while internal standards like d8-3MH improve quantification accuracy . Automated workflows reduce variability in sample preparation, critical for reproducibility in large-scale studies.

Q. How is 3MHA biosynthesized during fermentation, and what are its primary precursors?

- Methodological Answer : 3MHA is enzymatically acetylated from 3-mercaptohexanol (3MH), which originates from cysteine- and glutathione-bound precursors in grape must. Key pathways involve yeast β-lyase activity (e.g., Saccharomyces cerevisiae IRC7 strain) cleaving S-conjugates like S-3-(hexan-1-ol)-L-cysteine. Quantifying precursors via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and tracking thiol release kinetics under varying nitrogen conditions can elucidate metabolic bottlenecks .

Q. What is the sensory significance of 3MHA in wine and beer, and how is it measured sensorially?

- Methodological Answer : 3MHA contributes passion fruit, guava, and box-tree aromas. Sensory panels using descriptive analysis (e.g., ISO 8586) correlate its concentration with perceived intensity (thresholds ~1–5 ng/L). Gas chromatography-olfactometry (GC-O) with aroma extract dilution analysis (AEDA) identifies 3MHA as a key odorant in Sauvignon Blanc and hopped beers. Statistical tools like ANOVA differentiate its impact across cultivars and fermentation protocols .

Advanced Research Questions

Q. How do stereoisomeric variations of 3MHA influence its olfactory properties and stability in different matrices?

- Methodological Answer : Enantiomeric ratios (e.g., R vs. S configurations) affect aroma potency and degradation rates. Chiral GC columns (e.g., Cyclosil-B) paired with stable isotope dilution analysis (SIDA) reveal (3S)-3MHA as dominant in wines, with higher stability in acidic conditions. Accelerated aging studies (pH 3.0–4.0, 25–40°C) coupled with kinetic modeling predict isomer-specific degradation pathways .

Q. What experimental challenges arise when quantifying 3MHA in complex matrices, and how can they be mitigated?

- Methodological Answer : Matrix effects (e.g., polyphenols in red wines) suppress ionization efficiency in MS. Strategies include:

- Dilution-adjusted calibration curves to account for signal suppression.

- Standard addition with isotopically labeled internal standards (e.g., d10-3MHA).

- Two-dimensional GC (GC×GC) to resolve co-eluting compounds in hop-derived beverages .

Q. How do yeast strain selection and fermentation parameters modulate 3MHA production?

- Methodological Answer :

| Yeast Strain | 3MHA Yield (µg/L) | Key Parameter |

|---|---|---|

| S. cerevisiae IRC7+ | 120–180 | High β-lyase activity |

| S. cerevisiae EC1118 | 40–60 | Low thiol precursor conversion |

Q. What receptor-based assays are used to study 3MHA’s interaction with human olfactory receptors?

- Methodological Answer : cAMP luminescence GloSensor™ assays in HEK293 cells expressing OR2M3 or OR1A1 receptors quantify ligand-receptor binding. Dose-response curves (0.1–100 µM 3MHA) reveal EC50 values, while site-directed mutagenesis identifies critical binding residues (e.g., Tyr259 in OR2M3). Competitive assays with 2-phenylethanethiol validate receptor specificity .

Q. How can researchers resolve discrepancies in reported 3MHA concentrations across studies?

- Methodological Answer : Discrepancies often stem from:

- Sample preparation : SPE vs. SPME extraction recoveries vary by 15–30% .

- Calibration standards : Use of synthetic vs. natural 3MHA introduces bias.

- Matrix effects : Ethanol content (12–14% v/v) alters thiol volatility.

Harmonizing protocols via inter-laboratory validation (e.g., OIV-MA-AS315-03) improves comparability .

Tables for Methodological Reference

Table 1 : Comparison of SPE vs. SPME for 3MHA Quantification

| Parameter | SPE | HS-SPME |

|---|---|---|

| Detection Limit | 10 ng/L | 1 ng/L |

| Recovery (%) | 70–85 | 90–105 |

| Throughput | Low (manual) | High (automated) |

| Matrix Interference | High (polyphenols) | Low |

Table 2 : Key Yeast Strains and 3MHA Biosynthesis Efficiency

| Strain | 3MHA Yield (µg/L) | Optimal Conditions |

|---|---|---|

| S. cerevisiae IRC7+ | 150–200 | 18°C, 200 mg/L glutathione |

| S. uvarum AWRI284 | 80–120 | 15°C, low nitrogen |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.